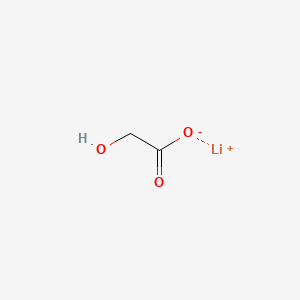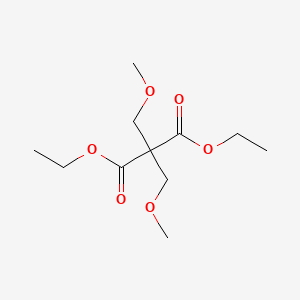
Diosgenin-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diosgenin-3,6-dione is a steroidal compound derived from diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in the Dioscorea species (yams) This compound is characterized by its unique structure, which includes carbonyl groups at the 3 and 6 positions of the steroid nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diosgenin-3,6-dione is typically synthesized through the oxidation of diosgenin. One common method involves the use of Jones reagent, which is a mixture of chromium trioxide (CrO3) and sulfuric acid (H2SO4). The reaction proceeds as follows:
Oxidation with Jones Reagent: Diosgenin is treated with Jones reagent, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Diosgenin-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, yielding diosgenin or other reduced forms.
Substitution: The carbonyl groups at positions 3 and 6 can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3/H2SO4), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields diosgenin, while nucleophilic substitution can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Diosgenin-3,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various steroidal compounds, including hormones and corticosteroids.
Biology: Studies have shown that this compound exhibits anti-inflammatory and anticancer properties, making it a subject of interest in biological research.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the treatment of hormonal disorders and inflammatory diseases.
Industry: this compound is used in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.
Wirkmechanismus
The biological effects of diosgenin-3,6-dione are primarily mediated through its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: The parent compound from which diosgenin-3,6-dione is derived. It has similar biological activities but lacks the additional carbonyl groups.
Progesterone: A steroid hormone with a similar structure but different functional groups, leading to distinct biological effects.
Cortisone: Another steroidal compound used in medicine, with a different oxidation pattern compared to this compound.
Uniqueness
This compound is unique due to its specific oxidation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C27H38O4 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16,19-dione |
InChI |
InChI=1S/C27H38O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h11,15-16,18-20,23-24H,5-10,12-14H2,1-4H3 |
InChI-Schlüssel |
BHUDKWOFZIXCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6=CC(=O)CCC56C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)



![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
amine](/img/structure/B12100342.png)



